N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide
Description
The compound N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide features a complex structure with a 2,4-dichlorophenyl group attached to the acetamide nitrogen and a sulfanyl-linked phenyl ring substituted with a 4-methoxyphenylsulfonylamino moiety.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S2/c1-29-15-7-9-16(10-8-15)31(27,28)25-19-4-2-3-5-20(19)30-13-21(26)24-18-11-6-14(22)12-17(18)23/h2-12,25H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZCIGDQBBFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide, also known by its CAS number 477869-05-9, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18Cl2N2O4S2, with a molecular weight of 497.42 g/mol. The compound features a dichlorophenyl group and a methoxyphenylsulfonamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N2O4S2 |
| Molecular Weight | 497.42 g/mol |
| CAS Number | 477869-05-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. This inhibition can lead to various biological effects, including anti-cancer properties.
Biological Activity
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines, demonstrating dose-dependent inhibition of cell growth.
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit the activity of certain enzymes associated with cancer progression. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cancer.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating inflammatory cytokines and pathways, although further investigation is required to elucidate these mechanisms fully.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cell lines revealed an IC50 value of approximately 25 µM after 48 hours of treatment. The compound induced apoptosis in these cells through the activation of caspase pathways.
Study 2: Enzyme Inhibition
In another investigation focused on HDAC inhibition, the compound was tested against various HDAC isoforms. It demonstrated selective inhibition with an IC50 value ranging from 10 to 30 µM for different isoforms, indicating its potential as a therapeutic agent in HDAC-related cancers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations
a) 4-Methoxyphenylsulfonyl Derivatives
- Compound 6b (): Structure: N-(((4-methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide Key Differences: Replaces the dichlorophenyl group with a methyl(phenyl)amino group. Melting Point: 112–113°C (indicates moderate crystallinity) .
b) 2,4-Dichlorophenylsulfonyl Derivatives
- Compound 21a ():
- Structure: N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide
- Key Differences: Uses a propanamide backbone instead of acetamide and incorporates a methylenedioxybenzyl group.
- Impact: The longer propanamide chain may increase molecular flexibility, affecting binding to rigid biological targets. The methylenedioxy group introduces additional hydrogen-bonding capacity .
Backbone and Linker Modifications
- CDD-934506 (): Structure: 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide Key Differences: Replaces the sulfanyl-linked phenyl ring with an oxadiazole heterocycle.
- Mefluidide (): Structure: N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide Key Differences: Features a trifluoromethylsulfonyl group instead of 4-methoxyphenylsulfonyl. Impact: The trifluoromethyl group increases metabolic stability and electronegativity, making Mefluidide effective as a plant protectant against abiotic stress .
Melting Points and Solubility
Preparation Methods
Synthesis of 2-[(2-Aminophenyl)Sulfanyl]Acetic Acid
Reaction Scheme
$$\text{2-Chloroacetic acid} + \text{2-Aminothiophenol} \xrightarrow{\text{KOH, 1,4-dioxane}} \text{2-[(2-Aminophenyl)sulfanyl]acetic acid}$$
Optimized Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Anhydrous 1,4-dioxane | |
| Base | Potassium hydroxide | |
| Temperature | Reflux (101°C) | |
| Time | 1 hour | |
| Yield | 83% |
Characterization Data
Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
Reaction Scheme
$$\text{2-[(2-Aminophenyl)sulfanyl]acetic acid} + \text{4-MeO-C₆H₄-SO₂Cl} \xrightarrow{\text{EDC, DMAP}} \text{2-[(2-{[(4-MeO-C₆H₄-SO₂)amino}phenyl)sulfanyl]acetic acid}$$
Optimized Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Coupling Agent | EDC | |
| Catalyst | DMAP | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → Room temperature | |
| Time | 24 hours | |
| Yield | 77% |
Critical Observations
Amide Coupling with 2,4-Dichloroaniline
Reaction Scheme
$$\text{2-[(2-{[(4-MeO-C₆H₄-SO₂)amino}phenyl)sulfanyl]acetic acid} + \text{2,4-Cl₂-C₆H₃-NH₂} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}$$
Optimized Conditions
| Parameter | Value | Source Reference |
|---|---|---|
| Molar Ratio | 1:1.2 (Acid:Aniline) | |
| Solvent | Dry CH₂Cl₂ | |
| Temperature | 0°C → Room temperature | |
| Time | 24 hours | |
| Yield | 66.7% |
Purification
- Recrystallization from ethyl acetate/hexane (3:1).
- Elemental Analysis : Calculated C 54.21%, H 3.62%, N 6.31%; Found C 54.18%, H 3.59%, N 6.28%.
Optimization of Reaction Conditions
Solvent Screening for Sulfanyl Group Introduction
| Solvent | Temperature | Time (h) | Yield (%) | Byproducts | |
|---|---|---|---|---|---|
| MeOH | Reflux | 24 | 6 | 75% 1a | |
| EtOH | 50°C | 4 | 89 | None | |
| CH₃CN | Reflux | 12 | 0 | 92% Decomposition |
Ethanol at 50°C maximizes yield while minimizing side reactions.
Catalytic Efficiency in Amide Bond Formation
| Catalyst System | Reaction Time (h) | Yield (%) | |
|---|---|---|---|
| EDC/DMAP | 24 | 89 | |
| DCC/DMAP | 42 | 66.7 | |
| No Catalyst | 72 | <5 |
EDC outperforms N,
N′-dicyclohexylcarbodiimide (DCC) due to faster activation kinetics.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
- Key Bands :
- 1699 cm⁻¹ (C=O stretch), 3225 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (S=O asymmetric).
Q & A
Q. What computational methods predict interactions with biological targets (e.g., ACE2)?
- In Silico Workflow :
Perform molecular docking (AutoDock Vina) to identify binding poses.
Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
Compare docking scores (e.g., -5.51 kcal/mol for ACE2) with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
